Quincoridine
Overview
Description
Synthesis Analysis
Quincoridine is synthesized from the Cinchona alkaloids, specifically quinine and quinidine . The synthesis involves the cleavage of the C4’-C9 bond in the corresponding Cinchona alkaloids . The enantiomerically pure quiniclidine derivatives, such as quincoridine, are considered as “truncated” alkaloids and have been found to be convenient intermediates for drug syntheses .Molecular Structure Analysis
The molecular structure of Quincoridine is based on the quinuclidine structural unit, which contains 4 chiral centers and a nitrogen atom . This structure makes the Cinchona alkaloids suitable ligands for a variety of metal-catalyzed processes .Physical And Chemical Properties Analysis
Quincoridine is a clear oil at room temperature with a boiling point of 267 °C . It should be stored at – 10 °C .Scientific Research Applications
SN2 Reactions in Organic Synthesis
Quincoridine has been studied for its unique reactions in organic chemistry, particularly SN2 displacements at carbon C9. Researchers found these reactions to be challenging due to structural and conformational factors. This study provides valuable insights into the reactivity of quincoridine, which can be significant for the development of novel synthetic pathways in organic chemistry (Schrake et al., 2000).
Catalyst in Hydrogenation Reactions
Quincoridine derivatives have been utilized as catalysts in the hydrogenation of ketones. The study on these derivatives revealed their high activity and efficiency in catalyzing the hydrogenation process, making them valuable for industrial and pharmaceutical applications (Hedberg et al., 2005).
Synthesis of New Chemical Compounds
Quincoridine has been used in synthesizing new chemical compounds with potential applications in various fields. For instance, the synthesis of hydrogenated and didehydrogenated 1,2-diamines of quincoridine opens up new possibilities in the realm of chemical synthesis (Neda et al., 2002).
Coordination Chemistry and Complex Formation
In coordination chemistry, quincoridine and its derivatives have been used to synthesize PdII and PtII complexes. These complexes have unique structural features and potential applications in catalysis and material science (Fild et al., 2004).
Development of Chiral Ligands and Catalysts
Research has also focused on developing new chiral P,N-bidentate ligands containing a quincoridine fragment. These ligands, coordinated with Rh(I) and Pd(II) atoms, have significant implications in asymmetric synthesis and catalysis (Polosukhin et al., 2000).
Safety And Hazards
properties
IUPAC Name |
[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2/t8-,9?,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFZBOMPQVRGKU-DJBFQZMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CCC1C[C@@H]2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol | |
CAS RN |
207129-36-0 | |
Record name | 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2R,4S,5R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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